Synthesis and Structural Elucidation of 2-(1H-Pyrazol-4-yl)quinoxaline Derivatives: A Technical Guide
Synthesis and Structural Elucidation of 2-(1H-Pyrazol-4-yl)quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(1H-pyrazol-4-yl)quinoxaline derivatives. Quinoxaline and pyrazole are prominent heterocyclic scaffolds in medicinal chemistry, and their combination into a single molecular entity has garnered significant interest due to their potential as antimicrobial and anticancer agents. This document details synthetic methodologies, presents key characterization data in a structured format, and illustrates the experimental workflows for the benefit of researchers in drug discovery and development.
Synthetic Strategies
The synthesis of 2-(1H-pyrazol-4-yl)quinoxaline derivatives typically involves the construction of the pyrazole ring onto a pre-functionalized quinoxaline core or the coupling of pre-formed pyrazole and quinoxaline moieties. A common and effective strategy involves the reaction of a quinoxaline precursor bearing a hydrazine group with a suitable three-carbon synthon, which can cyclize to form the pyrazole ring.
One prevalent method utilizes 3-hydrazinylquinoxalin-2(1H)-one as a key intermediate. This intermediate can be reacted with various reagents to construct the pyrazole ring. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of N-pyrazolyl quinoxalines.
Another approach involves the 1,3-dipolar cycloaddition reaction of a hydrazinoquinoxaline derivative with an appropriate dipolarophile, followed by rearrangement and cyclization to yield the desired pyrazolyl-quinoxaline scaffold.[1]
The following diagram illustrates a generalized synthetic workflow for the preparation of these derivatives.
Caption: Generalized synthetic workflow for 2-(1H-pyrazol-4-yl)quinoxaline derivatives.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of key intermediates and final products, compiled from various reported procedures.[2][3][4][5]
Synthesis of 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one
Materials:
-
3-Hydrazinylquinoxalin-2(1H)-one
-
1H-pyrazole-4-carbaldehyde
-
Ethanol
-
Acetic acid
Procedure:
-
A solution of 3-hydrazinylquinoxalin-2(1H)-one (1 mmol) in ethanol (25 mL) is prepared.
-
To this solution, 1H-pyrazole-4-carbaldehyde (1 mmol) is added, followed by a catalytic amount of acetic acid (2 mL).
-
The reaction mixture is heated under reflux for a period of 6-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, the mixture is allowed to cool to room temperature.
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The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is quenched with crushed ice.
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The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one.[3]
Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methylquinoxalin-2(1H)-one
Materials:
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4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide
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Acetylacetone (2,4-pentanedione)
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Absolute ethanol
Procedure:
-
A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (0.218 g, 1 mmol) and acetylacetone (0.100 g, 1 mmol) in absolute ethanol (20 mL) is prepared.
-
The mixture is refluxed for 5 hours.
-
After cooling, the solid product that forms is collected by filtration.
-
The collected solid is recrystallized from ethanol to give the pure product as white crystals.[5]
Structural Elucidation
The structural confirmation of the synthesized 2-(1H-pyrazol-4-yl)quinoxaline derivatives relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Spectroscopic Data Interpretation
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Infrared (IR) Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for N-H stretching of the pyrazole and quinoxaline rings, C=O stretching for quinoxalinone derivatives, and C=N stretching vibrations.[6]
-
¹H NMR Spectroscopy: The proton NMR spectra provide crucial information about the chemical environment of the protons. Characteristic signals include those for the aromatic protons of the quinoxaline ring, the protons of the pyrazole ring, and any substituents present. For example, the pyrazole CH proton often appears as a distinct singlet.[5][7]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectra show signals for all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in quinoxalinone derivatives and the carbons of the pyrazole and quinoxaline rings are key diagnostic peaks.[6][7]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M+) corresponding to the molecular formula.[6][7]
The following diagram illustrates the general workflow for the structural elucidation of these compounds.
Caption: Workflow for the structural elucidation of synthesized derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2-(1H-pyrazol-4-yl)quinoxaline derivatives, including melting points, yields, and key spectroscopic data.
Table 1: Physicochemical Data
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1 | C₁₂H₉N₅O | - | >300 | [3] |
| 2 | C₁₅H₁₄N₄O₂ | 85 | 265-266 | [5] |
Table 2: Spectroscopic Data
| Compound ID | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | MS (m/z) [M+] | Reference |
| 1 | 8.21 (s, 1H, pyrazole-CH), 7.20-7.95 (m, 4H, quinoxaline-H), 11.8 (s, 1H, NH), 12.5 (s, 1H, NH) | - | - | [3] |
| 2 | 6.07 (s, 1H, pyrazole-H), 2.72 (s, 3H, CH₃), 2.16 (s, 3H, CH₃) | 158.44-106.66 (aromatic C, C=O, C=N) | - | [5] |
Note: '-' indicates data not explicitly provided in the cited sources.
This guide provides a foundational understanding of the synthesis and structural analysis of 2-(1H-pyrazol-4-yl)quinoxaline derivatives. Researchers are encouraged to consult the primary literature for more specific details and a broader range of examples. The methodologies and data presented herein serve as a valuable resource for the design and development of novel quinoxaline-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. arabjchem.org [arabjchem.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
